

2-(Piperazin-2-yl)ethanol dihydrochloride

chemical properties

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Compound of Interest

Compound Name: 2-(Piperazin-2-yl)ethanol
dihydrochloride

Cat. No.: B1390753

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An In-depth Technical Guide to the Chemical Properties of **2-(Piperazin-2-yl)ethanol Dihydrochloride**

Abstract

This technical guide provides a comprehensive examination of **2-(Piperazin-2-yl)ethanol dihydrochloride** (CAS: 5169-93-7), a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, plausible synthetic pathways, and robust analytical methodologies for characterization and purity assessment. Furthermore, it outlines industry-standard protocols for evaluating the compound's stability and degradation profile, crucial for its application in pharmaceutical research. The guide synthesizes theoretical principles with practical, field-proven insights, offering a self-validating framework for the empirical evaluation of this versatile intermediate.

Introduction: A Versatile Scaffold in Drug Discovery

2-(Piperazin-2-yl)ethanol dihydrochloride is a bifunctional organic compound featuring a piperazine core substituted with a hydroxyethyl group at the C-2 position. As a dihydrochloride salt, it exhibits enhanced aqueous solubility and stability, making it an attractive starting material for chemical synthesis. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved therapeutic agents. Its

prevalence is due to its ability to serve as a versatile linker, introduce basic centers to improve pharmacokinetic profiles, and orient pharmacophoric groups for optimal target engagement.

This compound, specifically, offers three points for chemical modification: the two nitrogen atoms of the piperazine ring and the terminal hydroxyl group. This structural versatility makes it a key intermediate in the synthesis of novel compounds targeting the central nervous system (CNS), including potential agents for neurological disorders such as depression, anxiety, and schizophrenia.^[1] This guide provides an in-depth exploration of its chemical properties to empower researchers in leveraging its full potential.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.

Chemical Identifiers and Core Properties

The essential identification and computed physicochemical data for **2-(Piperazin-2-yl)ethanol dihydrochloride** are summarized below.

Property	Value	Source(s)
CAS Number	5169-93-7	[2][3]
Molecular Formula	C ₆ H ₁₆ Cl ₂ N ₂ O	[2][3]
Molecular Weight	203.11 g/mol	[3]
IUPAC Name	2-(Piperazin-2-yl)ethanol;dihydrochloride	N/A
Appearance	Solid	[3]
Topological Polar Surface Area (TPSA)	44.29 Å ²	[4]
Hydrogen Bond Donors	3	[4]
Hydrogen Bond Acceptors	3	[4]
Rotatable Bonds	2	[4]
Purity (Typical)	≥95%	[3]

Structural Analysis

The molecule's structure combines several key functional groups that dictate its chemical behavior:

- **Piperazine Ring:** A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. In its dihydrochloride salt form, these amines are protonated, significantly increasing water solubility.
- **Ethanol Side Chain:** The -CH₂CH₂OH group at the C-2 position introduces a primary alcohol, which can participate in esterification, etherification, or oxidation reactions.
- **Chirality:** The C-2 carbon is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The CAS number 5169-93-7 typically refers to the racemic mixture unless otherwise specified. Chiral versions, such as (S)-**2-(Piperazin-2-yl)ethanol dihydrochloride** (CAS: 1246651-15-9), are also available for stereospecific synthesis.[1][5][6]

Solubility Profile and Determination

Theoretical Assessment: As a dihydrochloride salt of a polar molecule containing amine and hydroxyl functionalities, **2-(Piperazin-2-yl)ethanol dihydrochloride** is expected to be highly soluble in water.^[7] Its solubility is also anticipated in polar protic solvents like methanol and ethanol, and to a lesser extent in polar aprotic solvents such as DMSO. It is expected to be poorly soluble in non-polar solvents like diethyl ether and hydrocarbons.

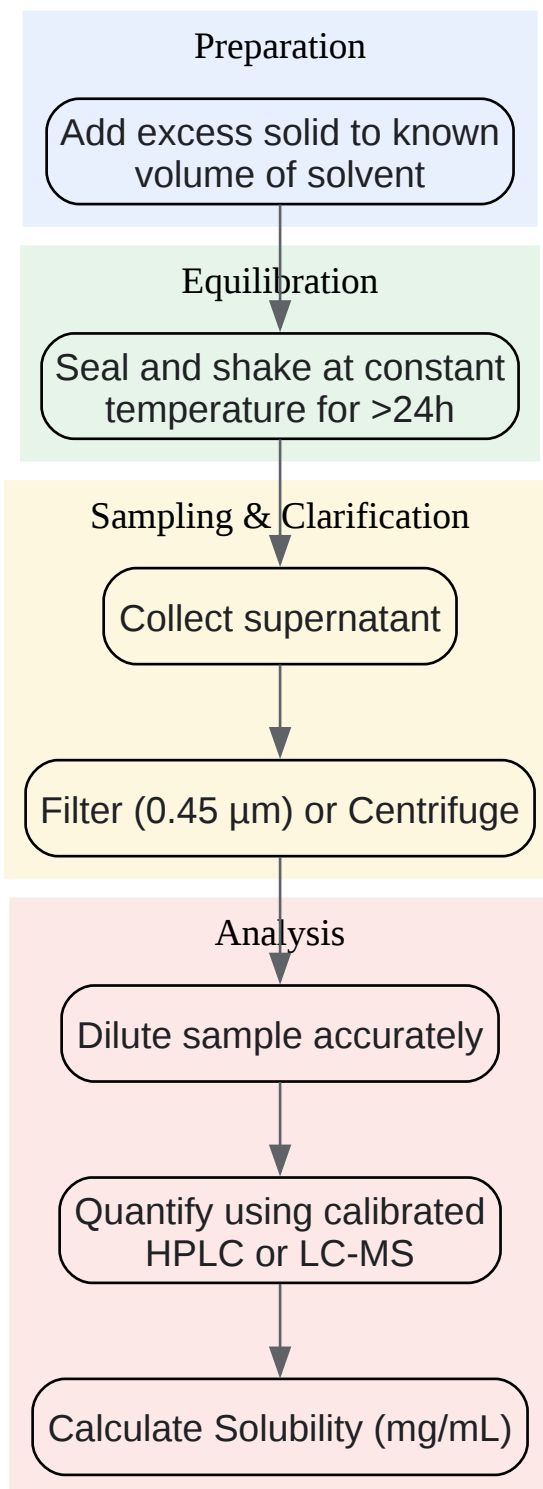
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method to quantify the saturation solubility of the compound in various solvents.

Causality: The shake-flask method is the gold standard for determining equilibrium solubility. By agitating an excess of the solid compound in a solvent for an extended period, we ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Temperature control is critical as solubility is highly temperature-dependent.

- **Preparation:** Add an excess amount of **2-(Piperazin-2-yl)ethanol dihydrochloride** to a series of vials, each containing a known volume of the desired solvent (e.g., deionized water, ethanol, phosphate buffer pH 7.4).
- **Equilibration:** Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
- **Sample Collection:** After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
- **Filtration/Centrifugation:** Carefully withdraw a clear aliquot of the supernatant. To remove any suspended micro-particles, filter the aliquot through a 0.45 µm syringe filter or centrifuge it at high speed. This step is crucial to avoid overestimation of solubility.
- **Quantification:** Accurately dilute the filtered supernatant with a suitable mobile phase and analyze its concentration using a validated analytical technique, such as HPLC-UV or LC-MS (see Section 4).

- Calculation: Determine the solubility in mg/mL or mol/L by comparing the measured concentration against a standard calibration curve.



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Caption: Workflow for Equilibrium Solubility Determination.

Synthesis and Purification

While **2-(Piperazin-2-yl)ethanol dihydrochloride** is commercially available, understanding its synthesis is crucial for process development and derivatization. A plausible and common strategy in heterocyclic chemistry involves the reduction of a more readily available aromatic precursor.

Synthetic Strategy: A logical approach is the catalytic hydrogenation of 2-(Pyrazin-2-yl)ethanol. This method is advantageous as it directly yields the saturated piperazine ring from the aromatic pyrazine core in a single step. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

Illustrative Synthetic Protocol:

- Hydrogenation:
 - To a solution of 2-(Pyrazin-2-yl)ethanol in a suitable solvent like ethanol or methanol, add a hydrogenation catalyst (e.g., 5-10 mol% Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃)).
 - Place the reaction vessel in a high-pressure autoclave.
 - Purge the system with nitrogen, then pressurize with hydrogen gas (typically 50-500 psi).
 - Heat the reaction mixture (e.g., 50-80°C) with vigorous stirring. The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
 - Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic heterocycles. The choice of catalyst and conditions can be optimized to maximize yield and minimize side reactions.
- Work-up and Isolation:
 - After the reaction is complete, cool the vessel, vent the hydrogen gas, and purge with nitrogen.

- Filter the reaction mixture through a pad of Celite® to remove the solid catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude free base, 2-(Piperazin-2-yl)ethanol, typically as an oil.
- Salt Formation and Purification:
 - Dissolve the crude free base in a suitable solvent, such as isopropanol or ethanol.
 - Cool the solution in an ice bath. Slowly add a stoichiometric amount (2.0-2.2 equivalents) of concentrated hydrochloric acid or a solution of HCl in isopropanol.
 - Stir the mixture. The dihydrochloride salt will precipitate as a solid.
 - Collect the solid by vacuum filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.
 - Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol mixture) to achieve high purity.
 - Rationale: Salt formation is a highly effective purification step, as the crystalline salt often has lower solubility than the free base and impurities, allowing for its selective precipitation.

Caption: Plausible Synthetic Pathway.

Analytical Characterization

Robust analytical methods are required to confirm the identity, structure, and purity of **2-(Piperazin-2-yl)ethanol dihydrochloride**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Challenge: The high polarity and lack of a strong UV chromophore make this compound challenging to analyze using standard reversed-phase HPLC.[8] Specialized methods are necessary.

Method 1: Ion-Pair Reversed-Phase HPLC (RP-HPLC)

Principle: This technique introduces an ion-pairing reagent (e.g., sodium heptanesulfonate) into the mobile phase. The anionic reagent forms a neutral ion-pair with the protonated piperazine nitrogens, increasing the compound's hydrophobicity and allowing for retention and separation on a standard C18 column.[8]

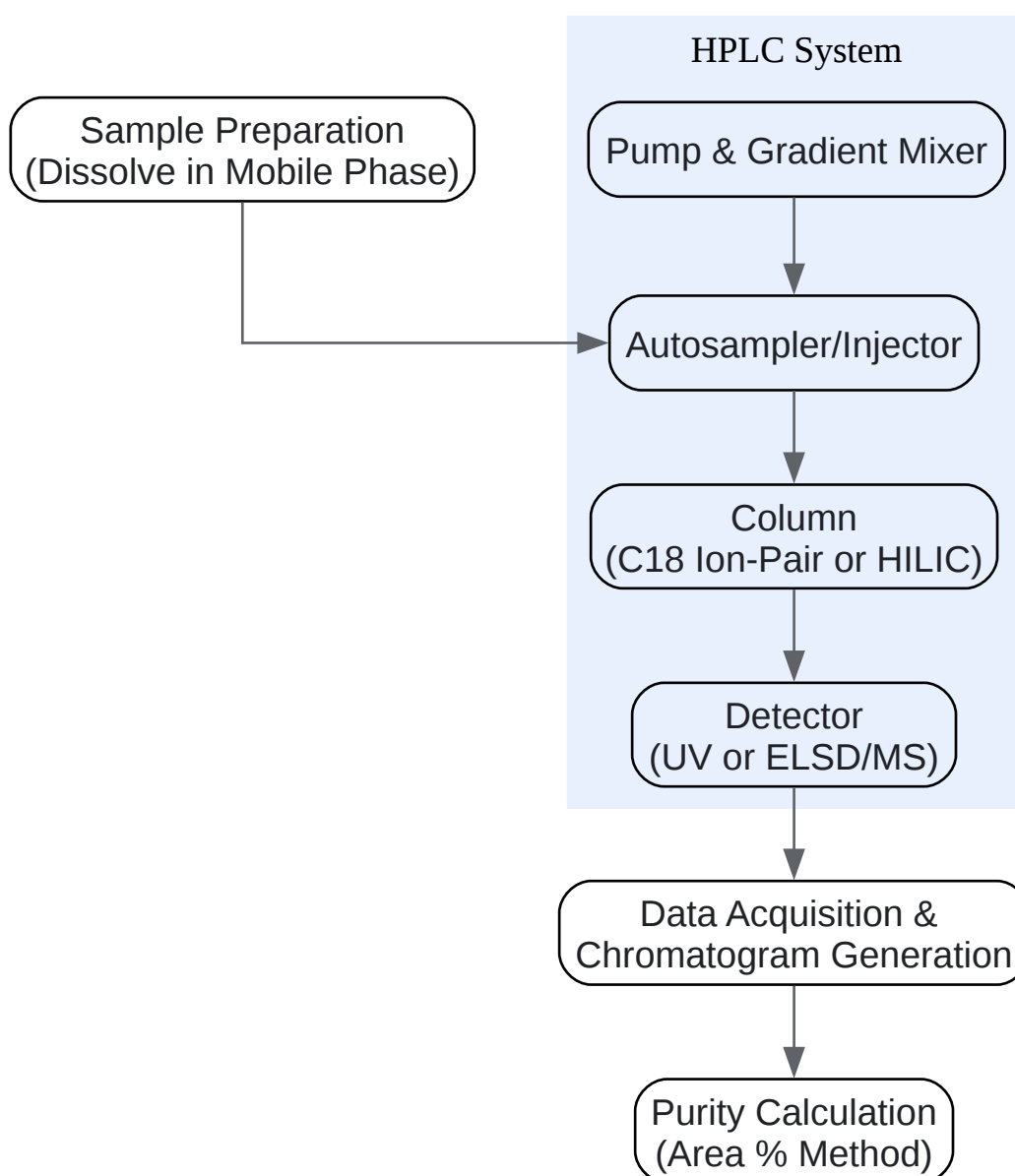
- Column: C18 (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase A: Water with 10 mM Sodium 1-Heptanesulfonate and 10 mM Sodium Dihydrogen Phosphate, adjusted to pH 3.0 with Phosphoric Acid.
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).
- Detection: UV at a low wavelength (e.g., 200-210 nm) or Evaporative Light Scattering Detector (ELSD).
- Rationale: The ion-pair reagent is essential for retaining the highly polar analyte. Low UV wavelength is used because the molecule lacks significant chromophores that absorb at higher wavelengths.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of organic solvent. The analyte partitions into an aqueous layer on the surface of the stationary phase, and elution is achieved by increasing the water content.[8]

- Column: HILIC column (e.g., Amide, Silica)
- Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
- Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

- Gradient: A gradient starting with high organic content (e.g., 95% A) and increasing the aqueous portion (e.g., to 50% A).
- Detection: ELSD or Mass Spectrometry (MS).
- Rationale: HILIC provides orthogonal selectivity to RP-HPLC and is specifically designed for polar analytes that are poorly retained by reversed-phase columns.



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Caption: General HPLC Workflow for Purity Analysis.

Structural Elucidation

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would show complex, overlapping multiplets for the piperazine ring protons. Distinct signals would be expected for the two diastereotopic protons of the $-\text{CH}_2-$ group adjacent to the alcohol and a triplet for the terminal $-\text{OH}$ proton (if not exchanged with D_2O). The protons on the ethanol side chain would provide key structural information.
 - ^{13}C NMR: The spectrum would display distinct signals for the four unique carbon atoms in the molecule, confirming the carbon skeleton.
- Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show the molecular ion of the free base $[\text{M}+\text{H}]^+$ at m/z corresponding to $\text{C}_6\text{H}_{15}\text{N}_2\text{O}^+$. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
- Infrared (IR) Spectroscopy: The spectrum would feature characteristic broad absorption bands for the O-H and N-H stretches (typically in the $3200\text{--}3500\text{ cm}^{-1}$ region) and C-N stretching vibrations around $1000\text{--}1200\text{ cm}^{-1}$.

Stability and Safe Handling

Evaluating the stability of a drug intermediate is a non-negotiable step in pharmaceutical development.

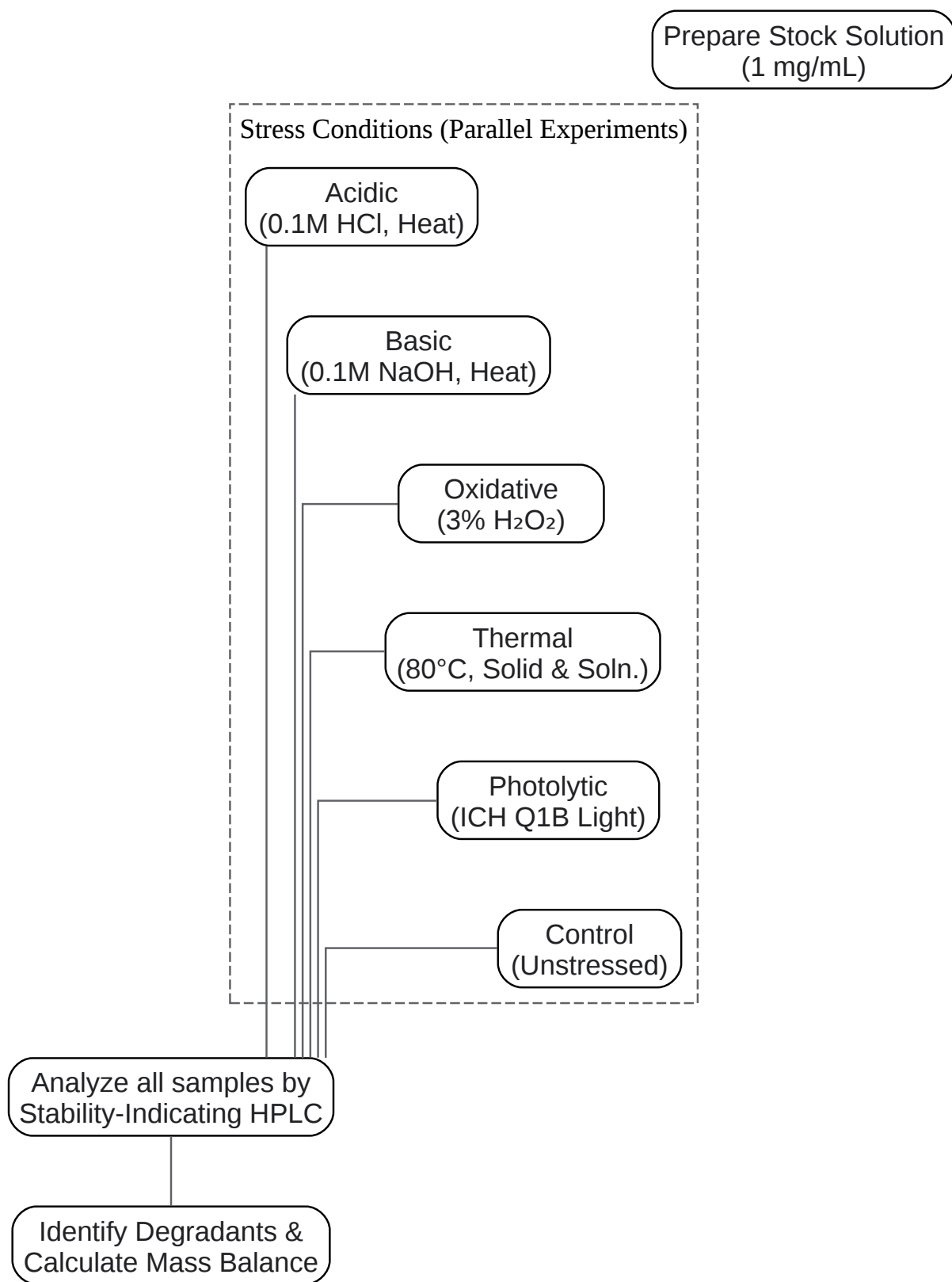
Forced Degradation Studies

Objective: To identify potential degradation pathways and products under accelerated stress conditions. This data is essential for developing stability-indicating analytical methods and determining appropriate storage conditions.^[9]

Experimental Protocol:

- Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of water and methanol.
- Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel with an unstressed control sample.

- Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80°C.
- Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60-80°C.
- Oxidative Degradation: Mix with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
- Thermal Degradation: Heat the stock solution and the solid powder at an elevated temperature (e.g., 80°C).
- Photolytic Degradation: Expose the stock solution and solid powder to controlled UV and visible light (ICH Q1B guidelines).
- Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a suitable stability-indicating HPLC method (e.g., one of the methods from Section 4.1) to quantify the parent compound and detect any degradation products.



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Caption: Forced Degradation Study Workflow.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

GHS Hazard Information:[4]

Pictogram	Signal Word	Hazard Statements
GHS07	Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Handling Recommendations:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10]
- Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [10][11]

Storage Conditions:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
- Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(Piperazin-2-yl)ethanol dihydrochloride is a compound of significant interest to the pharmaceutical sciences. Its well-defined structure, featuring multiple points for synthetic elaboration, makes it a valuable intermediate for constructing diverse chemical libraries. This guide has provided a technical framework covering its core chemical properties, from synthesis and analysis to stability and safe handling. The detailed protocols and explanatory rationale are

intended to equip researchers with the knowledge needed to confidently and effectively utilize this versatile building block in their drug discovery and development endeavors.

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